2-Amino-4-chloro-5-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
2-amino-4-chloro-5-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2S/c1-4-2-7(13(10,11)12)6(9)3-5(4)8/h2-3H,9H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAKDHBCPDHOEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514765 | |
| Record name | 2-Amino-4-chloro-5-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55825-29-1 | |
| Record name | 2-Amino-4-chloro-5-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Pharmaceutical Applications
2-Amino-4-chloro-5-methylbenzenesulfonamide has been investigated for its potential as an antibacterial agent and anticancer drug :
- Antibacterial Activity : Research indicates that sulfonamides exhibit significant antibacterial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Recent studies have demonstrated that compounds related to 2-amino-4-chloro-5-methylbenzenesulfonamide can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HCT-116 (colon cancer). For instance, compounds derived from this sulfonamide exhibited IC50 values ranging from 34 μM to 51 μM against different cancer cell lines .
Dye Manufacturing
The compound serves as an important intermediate in the production of dyes, particularly due to its ability to form stable colored compounds when reacted with other chemicals. It is utilized in the synthesis of various azo dyes and other colorants used in textiles and cosmetics .
- Enzyme Inhibition Studies : A study demonstrated that new derivatives based on benzenesulfonamides showed excellent inhibition against carbonic anhydrase IX (CA IX), which is linked to tumor growth and metastasis. The most effective compounds had IC50 values ranging from 10.93 nM to 25.06 nM against CA IX .
- Cytotoxicity Assessments : In vitro tests on synthesized compounds indicated significant cytotoxic effects on cancer cell lines, correlating with specific substituents on the benzene ring. For example, certain derivatives showed enhanced activity against HCT-116 cells when hydroxyl groups were present .
Mechanism of Action
The compound exerts its effects through its interaction with biological targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the chloro and methyl groups influence the compound's binding affinity and specificity. The sulfonamide group is crucial for its biological activity, as it mimics the structure of natural substrates.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Lipophilicity: The methyl group in the target compound increases lipophilicity compared to hydroxylated analogs (e.g., 4-amino-2-chloro-5-hydroxybenzenesulfonamide), which may improve membrane permeability but reduce water solubility .
- Acidity/Basicity: The sulfonamide group (-SO₂NH₂) contributes to acidity (pKa ~2.7–3.0), while the amino group (-NH₂) introduces basicity. Substitutions like the acetyl group in 2-(acetylamino)-4-chloro-5-sulfamoylbenzoic acid reduce basicity, altering solubility and binding affinity .
Pharmacological Activity
- Diuretic Potential: The target compound shares structural similarities with Metolazone (CAS 23380-54-3), a thiazide-like diuretic containing a sulfamoyl group. The chlorine and methyl substituents may enhance binding to carbonic anhydrase or Na⁺/Cl⁻ transporters .
- Antimicrobial Activity : Sulfonamides with unsubstituted -NH₂ groups (e.g., sulfanilamide analogs) often exhibit antibacterial effects. The methyl group in the target compound could modulate specificity against bacterial vs. mammalian enzymes .
Biological Activity
2-Amino-4-chloro-5-methylbenzenesulfonamide, also known as sulfanilamide, is a sulfonamide compound with significant biological activity. It has been investigated for its antibacterial properties, potential anticancer effects, and various biochemical interactions. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activities associated with this compound.
- Molecular Formula : C7H8ClN2O2S
- Molecular Weight : 202.67 g/mol
- CAS Number : 55825-29-1
The biological activity of 2-amino-4-chloro-5-methylbenzenesulfonamide primarily involves its interaction with bacterial enzymes and cellular pathways:
- Antibacterial Activity : The compound inhibits bacterial growth by interfering with folic acid synthesis, essential for nucleic acid production in bacteria.
- Anticancer Properties : Recent studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and caspase activation.
Antibacterial Activity
2-Amino-4-chloro-5-methylbenzenesulfonamide has demonstrated significant antibacterial effects against various pathogens. It is particularly effective against Gram-positive bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Streptococcus pneumoniae | 16 µg/mL |
Anticancer Activity
Research has shown that this compound exhibits cytotoxic effects against several cancer cell lines. The following table summarizes the findings from various studies.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 (Colon) | 0.3 - 0.9 | Induces apoptosis via p53-independent pathways |
| MCF-7 (Breast) | 0.5 - 1.0 | Cell cycle arrest in G0/G1 phase |
| HeLa (Cervical) | 0.6 - 1.5 | Caspase activation leading to apoptosis |
Study on Antitumor Activity
A study published in the European Journal of Medicinal Chemistry evaluated a series of derivatives of 2-amino-4-chloro-5-methylbenzenesulfonamide for their antitumor activity against a panel of human cancer cell lines. The results indicated that certain derivatives exhibited significant activity against leukemia and breast cancer cell lines, with GI50 values ranging from 0.3 to 0.9 µM .
Cytotoxicity Analysis
In vitro cytotoxicity assays conducted on HCT-116 and MCF-7 cell lines revealed that treatment with the compound led to increased early apoptotic populations and cell cycle arrest in a concentration-dependent manner . Flow cytometry analysis confirmed these findings, indicating that the compound could effectively induce apoptosis through mechanisms independent of p53 status.
Research Findings and Implications
Recent investigations have focused on the structure-activity relationship (SAR) of sulfanilamide derivatives, revealing that modifications can enhance their biological efficacy . For instance, substituents at specific positions on the aromatic ring have been correlated with increased cytotoxicity against tumor cells.
Preparation Methods
Preparation Method Based on Chlorosulfonation-Ammonolysis Reaction
A robust and industrially viable method involves the following key steps:
- Starting Material: 2-Methyl toluene derivatives (e.g., Toluidrin ylmethyl toluene)
- Step 1: Chlorosulfonation
- The aromatic compound is reacted with chlorosulfonic acid under controlled low temperatures (typically -10°C to 0°C) in an organic solvent such as 1,2-dichloroethane.
- The chlorosulfonic acid is added dropwise, and the reaction mixture is gradually warmed to reflux to complete chlorosulfonation.
- Step 2: Ammonolysis
- After removal of excess chlorosulfonic acid, the chlorosulfonated intermediate is treated with ammonium hydroxide solution at room temperature to convert the sulfonyl chloride group to the sulfonamide.
- Step 3: Isolation and Purification
- The product is filtered, washed, and dried to obtain 2-amino-4-chloro-5-methylbenzenesulfonamide with high purity.
This method provides a relatively short synthetic route with improved yield and environmental compatibility due to the use of recyclable solvents and mild reaction conditions.
Detailed Experimental Data and Optimization
The following table summarizes experimental variations from a series of embodiments that illustrate the effect of reaction parameters on yield and purity:
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 | Embodiment 4 | Embodiment 5 | Embodiment 6 |
|---|---|---|---|---|---|---|
| Starting Material (Toluidrin ylmethyl toluene) | 200 g | 200 g | 200 g | 200 g | 200 g | 200 g |
| Solvent | 1,2-Dichloroethane | 1,2-Dichloroethane | 1,2-Dichloroethane | Methylene dichloride | 1,2-Dichloroethane | 1,2-Dichloroethane |
| Chlorosulfonic Acid Amount | 468 g (4.0 mol) | 468 g (4.0 mol) | 468 g (4.0 mol) | 468 g (4.0 mol) | 350 g (3.0 mol) | 582 g (5.0 mol) |
| Chlorosulfonic Acid Addition Temp | -5 ± 1 °C | -2 ± 1 °C | -8 ± 1 °C | -5 ± 1 °C | -5 ± 1 °C | -5 ± 1 °C |
| Frozen Water Temperature | -5 ± 1 °C | -2 ± 1 °C | -8 ± 1 °C | -5 ± 1 °C | -5 ± 1 °C | -5 ± 1 °C |
| Product Weight | 227.5 g | 223.0 g | 224.5 g | 222.7 g | 224.2 g | 224.9 g |
| Purity (HPLC) | 92% | 93% | 91% | 90% | 91% | 90% |
| Yield (%) | 75.3% | 74.6% | 73.5% | 72.1% | 73.4% | 72.8% |
Table 1: Effect of Reaction Parameters on Yield and Purity of 2-Amino-4-chloro-5-methylbenzenesulfonamide Intermediate
Key Findings from Research and Patents
- Temperature Control: Maintaining low temperatures during chlorosulfonic acid addition (-10°C to 0°C) is critical to controlling reaction rate and minimizing side reactions.
- Solvent Choice: 1,2-Dichloroethane is preferred due to its ability to dissolve reactants and withstand reaction conditions, though methylene dichloride can also be used with slightly lower yields.
- Chlorosulfonic Acid Molar Ratio: A molar ratio of approximately 3.5:1 to 4.5:1 (chlorosulfonic acid to starting material) optimizes the chlorosulfonation step.
- Ammonolysis Conditions: Performing ammonolysis at room temperature with 27% ammonium hydroxide solution ensures complete conversion to sulfonamide without degradation.
- Yield and Purity: Overall yields around 70-75% with purity above 90% are achievable with optimized conditions.
- Environmental and Safety Aspects: The method avoids highly toxic reagents and extreme pressures, uses recyclable solvents, and minimizes corrosive waste, making it suitable for scale-up.
Comparative Analysis with Other Methods
| Aspect | Chlorosulfonation-Ammonolysis Method | Alternative Multi-Step Routes (e.g., Azido, Hydrogenation) |
|---|---|---|
| Number of Steps | 3 | 5 or more |
| Use of Hazardous Reagents | Moderate (chlorosulfonic acid) | High (sodium azide, high-pressure hydrogenation) |
| Reaction Conditions | Mild to moderate temperatures | High pressure, elevated temperatures |
| Overall Yield (%) | ~70-75% | 20-35% |
| Industrial Suitability | High | Low to moderate |
| Environmental Impact | Lower | Higher |
Q & A
Q. How to scale up synthesis while maintaining enantiomeric purity (if applicable)?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
